N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(21(27)24-16-7-8-17-18(13-16)29-14-28-17)23-9-4-11-25-12-10-22-19(25)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJZZJLDOFSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against various cancer cell lines.
Mode of Action
Studies on similar compounds suggest that they may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
It’s known that similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Pharmacokinetics
It’s known that similar compounds have shown good selectivity between cancer cells and normal cells.
Result of Action
The compound has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Further mechanistic studies revealed that similar compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic compound that has attracted interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological properties, and an oxalamide linkage that enhances its stability and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- Benzo[d][1,3]dioxole moiety : A bicyclic structure that contributes to the compound's bioactivity.
- Oxalamide linkage : Provides stability and allows for potential interactions with biological targets.
- Phenyl-imidazole group : Imparts additional pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, derivatives with similar structural features have been shown to inhibit cancer cell proliferation in various in vitro assays.
Case Study:
In a study evaluating the antitumor effects of similar oxalamide derivatives, compounds demonstrated IC50 values ranging from 0.01 to 0.05 µM against human cancer cell lines such as HeLa and MCF7. These findings suggest that this compound may also possess potent antitumor activity due to its structural similarities with effective analogs .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. Specifically, it has been suggested that the imidazole ring can interact with active sites of enzymes involved in cancer metabolism.
Research Findings:
Inhibitory assays revealed that compounds with imidazole groups showed non-competitive inhibition against α-glucosidase with Ki values around 0.71 µM. This suggests that this compound could potentially modulate glucose metabolism in cancer cells .
Antimicrobial Activity
The benzo[d][1,3]dioxole moiety is also associated with antimicrobial properties. Studies have shown that derivatives exhibit varying degrees of activity against bacterial pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(... | TBD | TBD |
Note: Further testing is required to determine specific antimicrobial efficacy for the target compound.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interference with DNA Replication : Similar compounds have been shown to bind DNA and inhibit replication processes.
- Enzyme Modulation : The oxalamide group may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Variations
The oxalamide backbone distinguishes this compound from hydrazinecarboxamide or acetamide analogs. For example:
- Hydrazinecarboxamide derivative (): The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide shares a benzodioxole-imidazole scaffold but replaces oxalamide with a hydrazinecarboxamide group.
Structural and Crystallographic Insights
- Hydrogen-bonding networks : The oxalamide group enables stronger intermolecular hydrogen bonds (N–H···O=C) compared to acetamide or hydrazinecarboxamide derivatives, as inferred from crystallographic data in and .
- Crystal packing : The benzodioxole moiety in the title compound likely influences π-π stacking, similar to observations in for aromatic heterocycles .
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural analogs.
Methodological Considerations in Structural Analysis
- X-ray crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving imine configurations and hydrogen-bonding patterns, as seen in and .
- Graph set analysis () : Applied to categorize hydrogen-bonding motifs, essential for comparing supramolecular architectures across analogs .
Implications for Drug Discovery
The oxalamide group’s rigidity and hydrogen-bonding capacity may enhance binding specificity compared to more flexible acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide?
- Methodology :
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-amine with oxalyl chloride under inert conditions to form the oxalamide intermediate .
- Step 2 : Coupling with 3-(2-phenyl-1H-imidazol-1-yl)propylamine via nucleophilic substitution, using triethylamine as a base in dry tetrahydrofuran (THF) at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the benzo[d][1,3]dioxole, imidazole, and oxalamide moieties .
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (HRMS) : Exact mass verification to rule out byproducts .
- X-ray Crystallography : For absolute configuration determination (e.g., SHELX software for structure refinement ).
Q. What are the key physicochemical properties influencing experimental design?
- Molecular Weight : ~415.4 g/mol (calculated from formula C₂₁H₂₀N₄O₄).
- Solubility : Moderate in DMSO and DMF; low in aqueous buffers, necessitating stock solutions in polar aprotic solvents .
- Stability : Hydrolysis-prone under strong acidic/basic conditions; store at –20°C in anhydrous environments .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanistic hypotheses exist?
- Mechanistic Insights :
- Enzyme Inhibition : The imidazole moiety may chelate metal ions in enzyme active sites (e.g., kinases or cytochrome P450), while the benzo[d][1,3]dioxole group engages in π-π stacking with aromatic residues .
- Receptor Binding : Molecular docking suggests hydrogen bonding between the oxalamide carbonyl and histidine residues in G-protein-coupled receptors .
- Experimental Validation :
- Surface plasmon resonance (SPR) for binding kinetics .
- siRNA knockdown of putative targets to assess functional relevance .
Q. What computational strategies are used to predict electronic properties and binding modes?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM force fields) to assess stability over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
- Structural Analogs : Compare activity of derivatives (e.g., replacing imidazole with pyrazole) to identify pharmacophores .
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
Q. What strategies are effective for enantiomeric resolution given the compound’s chiral centers?
- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
Methodological Recommendations
- Contradiction Analysis : Use orthogonal assays (e.g., Western blotting alongside cell viability) to confirm mechanistic claims .
- Crystallographic Refinement : Employ SHELXL for high-resolution structures, validating hydrogen-bonding networks .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
